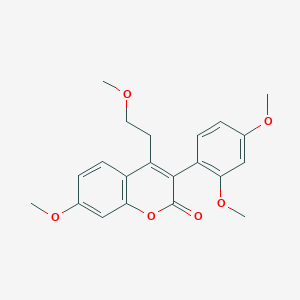
3-(2,4-Dimethoxyphenyl)-7-methoxy-4-(2-methoxyethyl)-2H-chromen-2-one
Übersicht
Beschreibung
This compound is a chromenone derivative. Chromenones are a type of organic compound with a structure based on a fused two-ring system, which consists of a benzene ring and a pyran ring . The molecule also contains methoxy groups (-OCH3) and an ethyl group (-CH2CH3), which are attached to different positions on the rings .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the chromenone core, followed by the addition of the methoxy and ethyl groups. This could potentially be achieved through a series of reactions including condensation, methylation, and alkylation .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the fused ring system of the chromenone, with the various groups attached at the specified positions. The presence of the oxygen in the chromenone and the methoxy groups would introduce polarity to the molecule .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would largely depend on the conditions and the reagents present. For example, under acidic conditions, the methoxy groups could potentially undergo demethylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the methoxy groups would likely make it more soluble in organic solvents compared to water .Wissenschaftliche Forschungsanwendungen
Synthetic Methodologies and Chemical Properties
Compounds similar to 3-(2,4-Dimethoxyphenyl)-7-methoxy-4-(2-methoxyethyl)-2H-chromen-2-one, including chromones and coumarins, are core structures of secondary metabolites with significant pharmacological importance. Synthetic methodologies for such compounds, including 6H-benzo[c]chromen-6-ones, have been reviewed, highlighting protocols like Suzuki coupling reactions for the synthesis of biaryl structures, which then undergo lactonization. These processes are critical for creating a variety of pharmacologically active compounds (Mazimba, 2016; Mazimba, 2016).
Antioxidant Activity and Pharmacological Properties
Chromones, similar in structure to the compound , have been recognized for their broad range of biological activities, including antioxidant, anticancer, and anti-neurodegenerative effects. These properties are attributed to the 2H-chromen-2-one core, which can engage in a variety of interactions, contributing to their pharmacological significance. The ability of these compounds to act as free radical scavengers highlights their potential in preventing cellular damage that leads to various diseases (Torres et al., 2014).
Applications in Material Science and Bioactive Research
The exploration of coumarins and chromones extends beyond pharmacology into materials science and bioactive research. Their unique chemical structures enable applications ranging from the development of new anticancer drugs with high tumor specificity and less toxicity (Sugita et al., 2017) to potential uses in cleaner production methods and sustainable materials (Chernyshev et al., 2017).
Eigenschaften
IUPAC Name |
3-(2,4-dimethoxyphenyl)-7-methoxy-4-(2-methoxyethyl)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O6/c1-23-10-9-16-15-7-5-14(25-3)12-19(15)27-21(22)20(16)17-8-6-13(24-2)11-18(17)26-4/h5-8,11-12H,9-10H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJDWXBWHLRMTIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=C(C(=O)OC2=C1C=CC(=C2)OC)C3=C(C=C(C=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Dimethoxyphenyl)-7-methoxy-4-(2-methoxyethyl)-2H-chromen-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



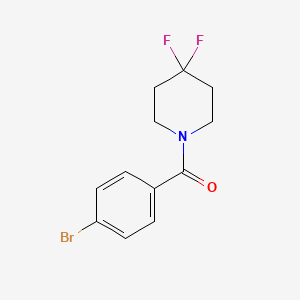
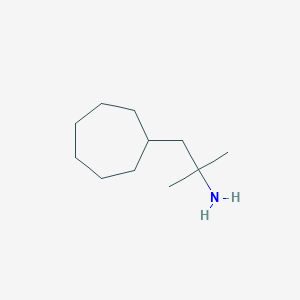
![4-(1-Piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine dihydrochloride](/img/structure/B1458728.png)
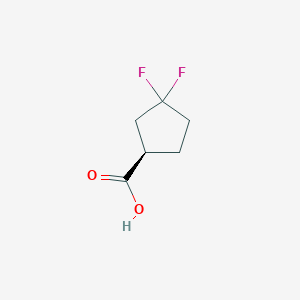
![methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylate dihydrochloride](/img/structure/B1458730.png)
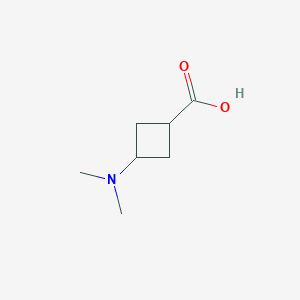
![2,6-Dibromo-4-octyl-4H-dithieno[3,2-b:2',3'-d]pyrrole](/img/structure/B1458733.png)
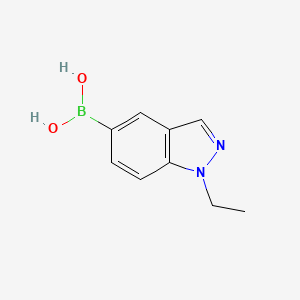
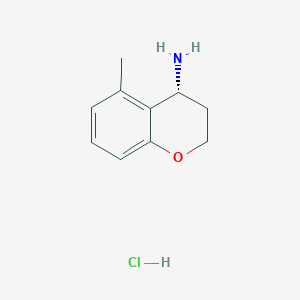
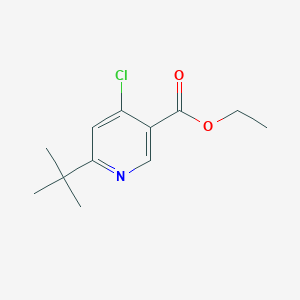
![2-Chlorothieno[3,2-D]pyrimidine-7-carbaldehyde](/img/structure/B1458744.png)
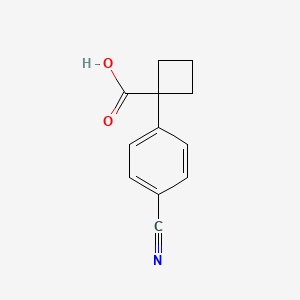
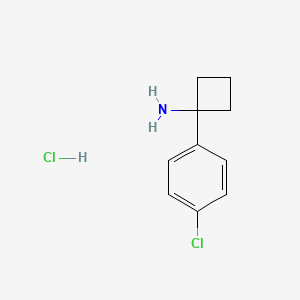
![7-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B1458748.png)